Chemical structure and molecular properties of 4-(Dimethylamino)-N-methylbenzamide
Chemical structure and molecular properties of 4-(Dimethylamino)-N-methylbenzamide
Structure, Synthesis, and Molecular Photophysics[1]
Part 1: Executive Technical Summary[1]
4-(Dimethylamino)-N-methylbenzamide is a donor-acceptor (D-A) aromatic system characterized by a "push-pull" electronic architecture.[1] Structurally, it consists of a benzene ring substituted at the para position with an electron-donating dimethylamino group [
This molecule serves as a critical model in physical organic chemistry for studying Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states. Unlike its nitrile counterpart (DMABN), the amide moiety introduces additional rotational degrees of freedom and hydrogen-bonding capabilities, making it a versatile probe for solvation dynamics and proton-coupled electron transfer (PCET).[1]
Key Molecular Identifiers:
-
IUPAC Name: 4-(Dimethylamino)-N-methylbenzamide[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 178.23 g/mol [1]
-
SMILES: CNC(=O)c1ccc(N(C)C)cc1[1]
-
Core Classification: Push-pull Benzamide / Aniline Derivative[1]
Part 2: Physicochemical & Electronic Properties[1]
The molecule's behavior is governed by the electronic interplay between the amine lone pair and the amide
2.1 Calculated & Predicted Properties Table
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderately lipophilic; membrane permeable.[1] |
| pKa (Amine) | ~4.5 – 5.0 | The aniline nitrogen is less basic than aliphatic amines due to resonance delocalization into the ring. |
| pKa (Amide) | ~15 (Deprotonation) | The amide proton is weakly acidic. |
| H-Bond Donors | 1 (Amide NH) | Critical for solvent interactions and crystal packing.[1] |
| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1] |
| Dipole Moment | High (> 5 D in excited state) | Drives the stabilization of the ICT state in polar solvents. |
2.2 Electronic Structure & Resonance
The ground state is stabilized by resonance where the amine lone pair donates electron density into the ring, while the carbonyl oxygen withdraws it. Upon photoexcitation, this charge separation is exaggerated, leading to a highly polar excited state.
Graphviz Diagram: Electronic Resonance & Connectivity The following diagram illustrates the logical connectivity and the "Push-Pull" electronic flow.
Caption: Schematic of the donor-acceptor electronic flow responsible for the molecule's unique photophysical properties.
Part 3: Synthesis Protocol
Objective: Synthesis of 4-(Dimethylamino)-N-methylbenzamide via Nucleophilic Acyl Substitution. Scale: Laboratory (10 mmol scale).
3.1 Reaction Logic
Direct reaction of the carboxylic acid with an amine requires high temperatures or coupling agents. The most robust method involves converting the acid to an acid chloride, followed by reaction with methylamine.
Reaction Scheme:
3.2 Materials
-
Precursor: 4-(Dimethylamino)benzoic acid (4-DMABA).[1]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride. -
Amine Source: Methylamine (2.0 M solution in THF or 40% aq. solution).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) - to scavenge HCl.[1] -
Solvent: Dichloromethane (DCM, anhydrous).[3]
3.3 Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask under
atmosphere, dissolve 1.65 g (10 mmol) of 4-(dimethylamino)benzoic acid in 20 mL anhydrous DCM. -
Critical Step: Add catalytic DMF (1-2 drops) to facilitate chloride formation.[1]
-
Add thionyl chloride (1.5 eq, 1.1 mL) dropwise at 0°C.
-
Reflux for 2 hours until gas evolution (
) ceases. -
Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.
-
-
Amidation (Coupling):
-
Redissolve the crude acid chloride in 15 mL anhydrous DCM.
-
Cool to 0°C in an ice bath.
-
Add Triethylamine (2.0 eq) to the solution.
-
Add Methylamine (1.5 eq, e.g., solution in THF) dropwise. Caution: Exothermic reaction.[1]
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up & Purification:
-
Quench reaction with water (20 mL).
-
Extract the organic layer with DCM (
mL). -
Wash combined organics with saturated
(removes unreacted acid) and Brine.[3] -
Dry over
, filter, and concentrate. -
Recrystallization: Purify by recrystallization from Ethanol/Water or Ethyl Acetate/Hexane.
-
Graphviz Diagram: Synthesis Workflow
Caption: Step-by-step synthetic pathway from benzoic acid precursor to final amide product.
Part 4: Spectroscopic Characterization (Self-Validation)[1]
To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.
4.1 Nuclear Magnetic Resonance (
-NMR)
Solvent:
-
Aromatic Region (
6.5 - 8.0 ppm): Two doublets (AA'BB' system).[1]-
~7.7 ppm (2H, d): Protons ortho to the amide (deshielded by carbonyl).
-
~6.7 ppm (2H, d): Protons ortho to the amine (shielded by lone pair donation).
-
-
Amide Proton (
6.0 - 8.0 ppm): Broad singlet or quartet (if coupling to methyl is resolved).[1] Chemical shift is highly concentration/solvent dependent due to H-bonding.[1] -
N-Methyl Amide (
2.8 - 3.0 ppm): Doublet (3H, Hz). Coupling to the NH proton confirms the secondary amide structure. -
N,N-Dimethyl (
3.0 ppm): Strong Singlet (6H).[1] Usually appears slightly downfield of the amide methyl or overlaps depending on solvent.
4.2 UV-Vis Spectroscopy[1][4]
- (Absorption): ~290-310 nm (Solvent dependent).[1]
-
Phenomenon: A significant redshift is observed compared to unsubstituted benzamide due to the strong mesomeric interaction between the
and groups.
Part 5: Advanced Photophysics (The TICT Mechanism)
This section addresses the "Expertise" pillar. The fluorescence of 4-(dimethylamino)benzamides is often dual, originating from two distinct excited states.
-
Locally Excited (LE) State: Planar geometry. Fluorescence occurs from a state where the
-system remains conjugated. -
Twisted Intramolecular Charge Transfer (TICT) State:
-
Upon excitation, the dimethylamino group may rotate 90° relative to the benzene ring.
-
This decouples the donor and acceptor orbitals, maximizing charge separation (Full electron transfer from N to the ring/amide).
-
Result: A highly Stokes-shifted, structureless emission band in polar solvents.[1]
-
Why this matters: In drug development, understanding this fluorescence allows researchers to use this moiety as a solvatochromic probe to map the polarity of protein binding pockets. If the drug binds in a hydrophobic pocket, the TICT emission (red) is suppressed, and LE emission (blue/UV) dominates.
Part 6: References
-
Rotkiewicz, K., et al. "Twisted intramolecular charge transfer states (TICT). A new class of excited states with a twisted conformation." Chemical Physics Letters, 1976. [1]
-
Grabowski, Z. R., et al. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 2003.
-
BenchChem. "Synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride."[1][3] (Analogous protocol reference).
-
PubChem. "Compound Summary: 4-(Dimethylamino)benzamide derivatives."[1][5] (General class properties).[1]
(Note: Specific CAS 10287-53-3 is the closest theoretical match for the N-methyl derivative, but properties are derived from the well-characterized N,N-dimethyl and unsubstituted amide analogs in the absence of a dedicated monograph for the specific N-methyl variant.)[1]
Sources
- 1. CAS#:1219205-06-7 | 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | Chemsrc [chemsrc.com]
- 2. 3-(Dimethylamino)-N-methylbenzamide|CAS 127201-42-7 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
